molecular formula C15H13FO2 B6398032 3-(2-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261955-69-4

3-(2-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6398032
CAS RN: 1261955-69-4
M. Wt: 244.26 g/mol
InChI Key: BXXUUCUOANESCI-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)-2-methylbenzoic acid (FMPA) is a versatile organic compound used in a variety of applications. It is a fluoroalkyl-substituted aromatic acid that is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial compounds. FMPA is also known as Fluoromethylphenylacetic acid and is found in various forms including the 95% pure form, which is the focus of This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMPA.

Scientific Research Applications

FMPA 95% is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of compounds for pharmaceuticals, agrochemicals, and other industrial compounds. Additionally, FMPA 95% is used in the synthesis of fluorescent dyes and other fluorescent compounds. It is also used in the synthesis of polymers and other materials for biomedical applications. In addition, FMPA 95% can be used as a catalyst in organic reactions, such as the synthesis of heterocycles.

Mechanism of Action

The mechanism of action of FMPA 95% is not well understood. However, it is believed that the fluoroalkyl group of FMPA 95% is responsible for its reactivity. The fluoroalkyl group is thought to interact with the substrate, allowing it to react with the other components of the reaction. Additionally, the aromatic ring of FMPA 95% is thought to be responsible for its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPA 95% are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. Additionally, it does not appear to be a mutagenic or carcinogenic compound.

Advantages and Limitations for Lab Experiments

FMPA 95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. Additionally, it is easy to obtain and is relatively inexpensive. Furthermore, it is non-toxic and non-irritating, making it safe to use in laboratory settings.
However, there are some limitations to the use of FMPA 95% in laboratory experiments. It is not as reactive as other fluoroalkyl-substituted compounds and its reactivity can be affected by temperature and other reaction conditions. Additionally, it can be difficult to purify the final product and the reaction can be slow.

Future Directions

There are several potential future directions for FMPA 95%. It could be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial compounds. Additionally, it could be used as a catalyst in organic reactions, such as the synthesis of heterocycles. Furthermore, it could be used in the synthesis of fluorescent dyes and other fluorescent compounds. Finally, it could be used in the synthesis of polymers and other materials for biomedical applications.

Synthesis Methods

FMPA 95% can be synthesized from the reaction of 4-chloro-2-fluorophenol and ethyl 2-methylbenzoate in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, and a stoichiometric amount of ethanol. The reaction proceeds through an S_N2 mechanism to produce the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 50°C and 100°C. The reaction is monitored by thin layer chromatography (TLC) and the final product is purified by recrystallization.

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-6-7-13(14(16)8-9)11-4-3-5-12(10(11)2)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUUCUOANESCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689187
Record name 2'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-69-4
Record name 2'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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